molecular formula C11H15NO2S B2566121 (2-Benzylcyclopropyl)methanesulfonamide CAS No. 2243514-31-8

(2-Benzylcyclopropyl)methanesulfonamide

Cat. No.: B2566121
CAS No.: 2243514-31-8
M. Wt: 225.31
InChI Key: AIZIOPPWEPEQEX-UHFFFAOYSA-N
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Description

(2-Benzylcyclopropyl)methanesulfonamide is an organosulfur compound with the molecular formula C11H15NO2S It is characterized by a cyclopropyl ring substituted with a benzyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylcyclopropyl)methanesulfonamide typically involves the reaction of a cyclopropylamine derivative with a sulfonyl chloride. One common method is the reaction of (2-benzylcyclopropyl)amine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

(2-Benzylcyclopropyl)methanesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the benzyl and cyclopropyl substituents.

    Benzylsulfonamide: Contains a benzyl group but lacks the cyclopropyl ring.

    Cyclopropylsulfonamide: Contains a cyclopropyl ring but lacks the benzyl group.

Uniqueness

(2-Benzylcyclopropyl)methanesulfonamide is unique due to the presence of both a benzyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-benzylcyclopropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZIOPPWEPEQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CS(=O)(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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